methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.13002836 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Heterocyclic Compound Development
Methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and its derivatives have been a focal point in the synthesis of novel heterocyclic compounds due to their potential biological activities. Research into the Biginelli reaction, a multicomponent reaction involving urea (or thiourea), β-keto esters (like methyl acetoacetate), and aldehydes, has facilitated the synthesis of dihydropyrimidines, which serve as core structures for further chemical modifications. These processes yield compounds with diverse biological functions, including anti-inflammatory, analgesic, and antimicrobial activities. The modification and substitution patterns on the pyrimidine ring significantly influence the pharmacological properties of these compounds, demonstrating the versatility of dihydropyrimidines in drug design and development (Gein, Zamaraeva, Gorgopina, & Dmitriev, 2020).
Biological Activity and Pharmaceutical Application
The exploration of dihydropyrimidines has extended to the evaluation of their biological activities, including antimicrobial, antifungal, and anti-ulcer effects. Certain derivatives exhibit significant activity against a variety of microbial strains, highlighting their potential as therapeutic agents. Moreover, the structural diversity of these compounds allows for the optimization of their biological properties, making them candidates for the development of new drugs with improved efficacy and reduced side effects. Studies have shown that specific substitutions on the pyrimidine ring can enhance the biological activity, offering insights into the structure-activity relationships essential for the design of novel therapeutic agents (Bhat, Shalla, & Dongre, 2015).
Antioxidant and Radioprotective Properties
Recent studies have also investigated the antioxidant and radioprotective properties of dihydropyrimidine derivatives. These compounds have shown promising results in scavenging free radicals and protecting against radiation-induced damage, which is crucial for developing protective agents against oxidative stress and radiation exposure. The ability of these derivatives to mitigate oxidative stress and enhance cellular defense mechanisms against radiation suggests their potential application in preventing radiation-induced injuries and diseases (Mohan, Sarojini, Narayana, Sanjeev, & Sreepada, 2014).
Properties
IUPAC Name |
methyl 4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-13-18(20(24)26-3)19(23-21(28)22-13)15-9-10-16(17(11-15)25-2)27-12-14-7-5-4-6-8-14/h4-11,19H,12H2,1-3H3,(H2,22,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTOINQJPKTTEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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